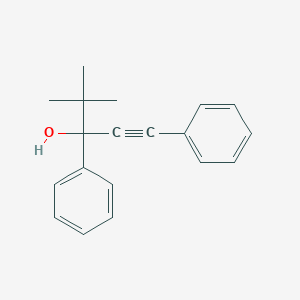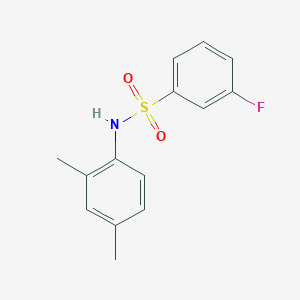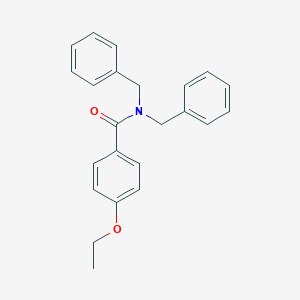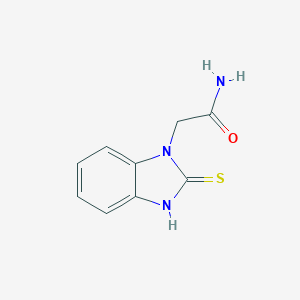![molecular formula C19H20N2O4 B249986 Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B249986.png)
Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate, also known as MPB, is a chemical compound that has gained significant attention in scientific research. It is a derivative of benzoic acid and has been used in various fields of research due to its unique properties.
科学研究应用
Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate has been used in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. This compound has also been investigated for its potential as a treatment for Alzheimer's disease.
作用机制
Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). These enzymes are involved in the inflammatory response and are overexpressed in various diseases, including cancer and Alzheimer's disease. By inhibiting their activity, this compound can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It can also inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and are overexpressed in various diseases, including cancer and Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate in lab experiments is its ability to selectively inhibit the activity of certain enzymes, such as COX-2 and PDE-4. This makes it a valuable tool for studying the role of these enzymes in various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate. One area of interest is its potential as a treatment for Alzheimer's disease. This compound has been shown to inhibit the activity of beta-secretase, which is involved in the production of amyloid-beta peptides that are characteristic of Alzheimer's disease. Another area of interest is its potential as an anti-cancer agent. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer and lung cancer cells. Further research is needed to determine the full potential of this compound in these and other areas of research.
合成方法
The synthesis of Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate involves the reaction of 3-(propylcarbamoyl)aniline with methyl 4-bromobenzoate in the presence of a catalyst. The reaction leads to the formation of this compound as a white solid. The purity of the compound can be increased by recrystallization.
属性
分子式 |
C19H20N2O4 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC 名称 |
methyl 4-[[3-(propylcarbamoyl)phenyl]carbamoyl]benzoate |
InChI |
InChI=1S/C19H20N2O4/c1-3-11-20-17(22)15-5-4-6-16(12-15)21-18(23)13-7-9-14(10-8-13)19(24)25-2/h4-10,12H,3,11H2,1-2H3,(H,20,22)(H,21,23) |
InChI 键 |
TUDVIDWKTBDEQB-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC |
规范 SMILES |
CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


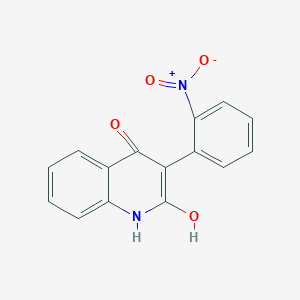
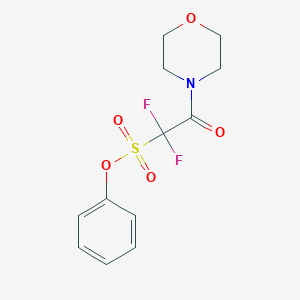
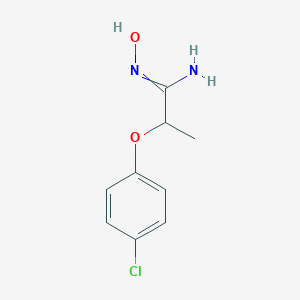
![5-methoxy-3-methyl-1-phenyl-4-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole](/img/structure/B249912.png)
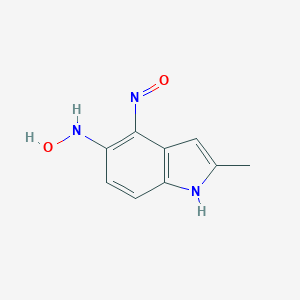
![8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B249933.png)
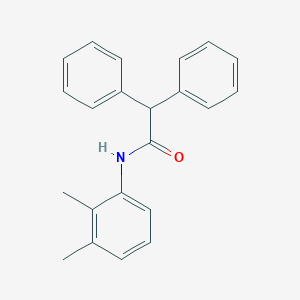
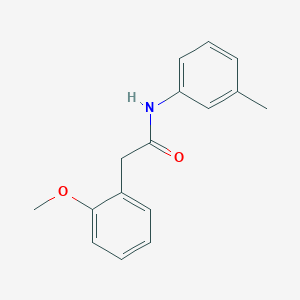
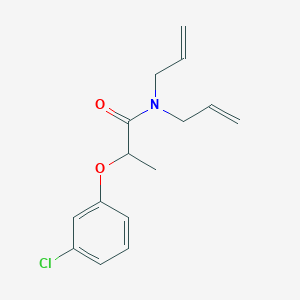
![N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide](/img/structure/B249949.png)
